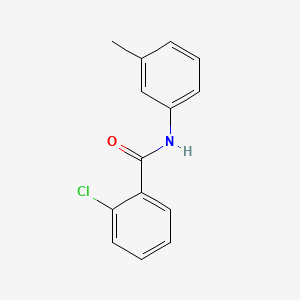

2-chloro-N-(3-methylphenyl)benzamide

Overview

Description

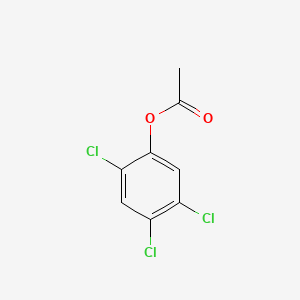

2-Chloro-N-(3-methylphenyl)benzamide is a chemical compound with the following properties:

- Chemical Formula : C14H12ClNO

- Molecular Weight : 245.711 g/mol

- CAS Number : 92290-62-5

- Linear Formula : C14H12ClNO

Synthesis Analysis

A new synthesis method for this compound was developed using acetic acid as a solvent. The reaction involved 3-chloro-4-methylaniline and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one. The method proved efficient, yielding the bis amide compound in good purity and yields1.

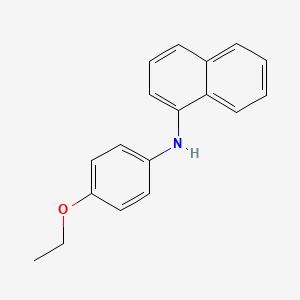

Molecular Structure Analysis

The molecule consists of the following components:

- A 3-nitrobenzamido unit

- A 3-chloro-4-methylaniline moiety

- A phenyl ring

Physical And Chemical Properties Analysis

- Melting Point : Not specified

- Solubility : Soluble in certain organic solvents

- Appearance : Likely a solid crystalline substance

- Color : Not specified

Scientific Research Applications

Molecular Structure Analysis

- The molecular structure of compounds resembling 2-chloro-N-(3-methylphenyl)benzamide, such as N-(4-Methylphenyl)benzamide, shows specific bond parameters and dihedral angles, indicating potential applications in material science and crystallography (Gowda, Tokarčı́k, Kožíšek, & Sowmya, 2007).

Crystal Structure and Weak Interactions

- The analysis of crystal structures of halogen-substituted benzanilides, including 2-chloro-N-(3-methylphenyl)benzamide, reveals the importance of weak interactions involving halogens. This research has implications for understanding molecular interactions and crystal engineering (Chopra & Row, 2005).

Synthesis and Neuroleptic Activity

- Benzamides, including those similar to 2-chloro-N-(3-methylphenyl)benzamide, have been synthesized for potential neuroleptic applications. Their structure-activity relationship suggests their potential in pharmacology (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Chemical Synthesis

- The compound has been used in chemical synthesis processes like the one-pot synthesis of 2-arylbenzoxazole derivatives, highlighting its utility in organic chemistry and drug development (Miao, Shi, He, Tong, Jiang, & Han, 2015).

Antimicrobial Properties

- Derivatives of 2-chloro-N-(3-methylphenyl)benzamide have been investigated for their antimicrobial properties, demonstrating potential in the development of new antibacterial agents (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Research

- Some derivatives have shown promise in anticancer research, suggesting potential therapeutic applications in oncology (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Safety And Hazards

As with any chemical compound, safety precautions are essential:

- Handling : Use appropriate protective gear (gloves, goggles, lab coat).

- Storage : Store in a cool, dry place away from direct sunlight.

- Toxicity : Assess toxicity based on further studies.

Future Directions

Future research could focus on:

- Biological Activity : Investigate potential pharmacological effects.

- Derivatives : Synthesize and study derivatives for enhanced properties.

- Structural Modifications : Explore modifications to improve solubility or bioavailability.

Please note that this analysis is based on available information, and further studies are necessary to fully understand the compound’s properties and applications21.

properties

IUPAC Name |

2-chloro-N-(3-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUDBMHUUBUXHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-methylphenyl)benzamide | |

CAS RN |

2447-92-9 | |

| Record name | 2-Chloro-N-(3-methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC6921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo-[5,1-B]quinazolin-2-YL)-acetic acid](/img/structure/B1605115.png)